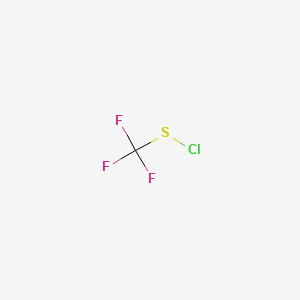

Methanesulfenyl chloride, trifluoro-

Description

Historical Trajectories in Fluorine Chemistry Research

The journey of fluorine chemistry is marked by significant challenges and landmark discoveries. The fluorine-containing mineral fluorspar, now known as fluorite (calcium fluoride), was first described in 1529 by Georgius Agricola, who noted its use as a flux in smelting. wikipedia.orgbritannica.com For centuries, the element itself remained elusive. In 1771, Carl Wilhelm Scheele prepared an impure form of hydrofluoric acid by reacting fluorspar with sulfuric acid, observing that the resulting acid corroded the glass vessel. britannica.com It was André-Marie Ampère who, in the early 19th century, proposed that this acid contained a new, unknown element analogous to chlorine, which he named fluorine. britannica.com

The isolation of elemental fluorine proved to be one of the most formidable challenges in inorganic chemistry due to its extreme reactivity. britannica.com Many attempts failed until 1886, when French chemist Henri Moissan successfully isolated gaseous fluorine via the electrolysis of a solution of potassium hydrogen fluoride (B91410) in anhydrous hydrogen fluoride. wikipedia.orgbritannica.com This achievement, which earned him the 1906 Nobel Prize in Chemistry, opened the door to the systematic study of fluorine and its compounds. researchgate.net

Substantial commercial and industrial interest in fluorine chemistry was slow to develop, primarily gaining momentum during World War II with the Manhattan Project's need for uranium hexafluoride to separate uranium isotopes. wikipedia.org The post-war era saw the growth of the fluorochemicals industry, including the development of fluoropolymers like polytetrafluoroethylene (PTFE), discovered accidentally in 1938. alfa-chemistry.com This period laid the groundwork for the synthesis and investigation of a wide array of organofluorine compounds, including the reagents that would eventually lead to the study of trifluoromethanesulfenyl chloride.

Table 1: Key Milestones in the History of Fluorine Chemistry

| Event | Key Figure(s) | Year | Significance |

|---|---|---|---|

| First Description of Fluorspar as a Flux | Georgius Agricola | 1529 | First documented industrial use of a fluorine-containing mineral. wikipedia.org |

| Preparation of Impure Hydrofluoric Acid | Carl Wilhelm Scheele | 1771 | First synthesis of the acid precursor to fluorine, noting its high corrosivity. britannica.com |

| Proposal of "Fluorine" as a New Element | André-Marie Ampère | 1811 | Correctly identified hydrofluoric acid as a compound of hydrogen and an unknown element. britannica.com |

| Isolation of Elemental Fluorine | Henri Moissan | 1886 | First successful isolation of F2 gas, enabling the study of its properties and reactions. wikipedia.orgbritannica.com |

| Discovery of Polytetrafluoroethylene (PTFE) | Roy J. Plunkett | 1938 | Serendipitous discovery of the first commercially successful fluoropolymer. alfa-chemistry.com |

Evolution of Research Interest in Trifluoromethylthiolation Reagents

The trifluoromethylthio (SCF3) group is of great interest due to its unique electronic properties and high lipophilicity, making it a valuable substituent in medicinal and agricultural chemistry. The development of reagents capable of installing this group has been an area of intensive research. Early work often involved harsh conditions or reagents with limited scope.

The quest for effective and user-friendly trifluoromethylthiolating agents has led to the development of several classes of reagents. Research by Yagupolskii and co-workers on S-trifluoromethyl diarylsulfonium salts represented a significant early step in providing electrophilic "SCF3" sources. beilstein-journals.org However, the evolution of this field has been driven by the need for more stable, selective, and broadly applicable reagents.

A major breakthrough came with the development of hypervalent iodine-based reagents, pioneered by Togni. beilstein-journals.org These compounds proved to be highly effective and versatile for the trifluoromethylation of various nucleophiles. mdpi.com Inspired by the success of electrophilic brominating agents like N-bromosuccinimide, researchers developed analogous sulfur-based reagents. This led to the creation of compounds such as N-trifluoromethylthiosaccharin and N-trifluoromethylthiodibenzenesulfonimide, which are powerful electrophilic trifluoromethylthiolating agents with broad reactivity toward many nucleophiles, including electron-rich arenes. acs.orgresearchgate.net

Within this context, trifluoromethanesulfenyl chloride (CF3SCl) and its precursors have carved out a crucial niche. While CF3SCl itself is a highly reactive gas, methods were developed to generate it in situ from more stable and easily handled starting materials. This approach avoids the challenges of storing and handling the reactive gas directly, making its potent reactivity accessible for a wider range of synthetic applications.

Methodological Significance of Trifluoromethanesulfenyl Chloride in Organic Synthesis

The primary significance of trifluoromethanesulfenyl chloride (CF3SCl) lies in its role as a highly reactive electrophilic trifluoromethylthiolating agent. Due to its reactivity, it is often generated at the moment of use from more stable precursors.

One common precursor is trifluoromethanesulfonyl chloride (CF3SO2Cl) . Under reductive conditions, typically using a phosphine (B1218219) reducing agent, CF3SO2Cl can be converted in situ to generate the electrophilic CF3SCl species. nih.govnih.gov This generated CF3SCl is then immediately trapped by a suitable nucleophile present in the reaction mixture. This metal-free method has been successfully applied to the regioselective trifluoromethylthiolation of indole (B1671886) derivatives, as well as other azaarenes, enamines, and enoxysilanes. nih.gov

Another important precursor is trifluoromethanesulfinyl chloride (CF3SOCl) . This compound can undergo disproportionation to produce both trifluoromethanesulfenyl chloride (CF3SCl) and trifluoromethanesulfonyl chloride (CF3SO2Cl). researchgate.netnih.gov This dual pathway allows CF3SOCl to serve as a reagent for the C-H trifluoromethylthiolation of electron-rich heterocycles like indoles and thiophenes, as well as ketones, under catalyst-free conditions. researchgate.netnih.gov Furthermore, CF3SOCl can be used for the 1,2-bifunctional chlorotrifluoromethylthiolation of substrates such as indoles, styrenes, and alkynes, demonstrating its wide utility in organic synthesis. researchgate.net

The in situ generation of CF3SCl provides a direct and efficient pathway to introduce the valuable SCF3 group into a variety of organic frameworks, enabling the synthesis of complex molecules for potential use in life sciences. nih.gov

Table 2: Selected Applications of in situ Generated Trifluoromethanesulfenyl Chloride

| Precursor | Substrate Class | Reaction Type | Key Features |

|---|---|---|---|

| CF3SO2Cl | Indoles, Azaarenes, Enamines | Electrophilic Trifluoromethylthiolation | Metal-free; uses a phosphine reducing agent. nih.gov |

| CF3SOCl | Indoles, Thiophenes, Ketones | C-H Trifluoromethylthiolation | Catalyst-free and reductant-free conditions. researchgate.netnih.gov |

| CF3SOCl | Indoles, Styrenes, Alkynes | 1,2-Bifunctional Chlorotrifluoromethylthiolation | Adds both a chlorine atom and an SCF3 group across a double or triple bond. researchgate.net |

Scope and Contributions of Research on Trifluoromethanesulfenyl Chloride

Research focused on trifluoromethanesulfenyl chloride and its precursors has significantly broadened the toolkit available to synthetic chemists for organofluorine synthesis. The development of methods to generate and utilize this reagent in situ has provided practical and efficient solutions for the introduction of the trifluoromethylthio group, a moiety of high importance in medicinal and materials chemistry. nih.gov

The contributions of this research are multifaceted:

Expansion of Chemical Space: These methods provide access to a diverse array of novel CF3S-containing compounds that were previously difficult to synthesize. This includes the functionalization of a wide range of substrates, from electron-rich heterocycles to alkenes. nih.govresearchgate.net

Development of Milder Synthetic Methods: The ability to perform these trifluoromethylthiolations under metal-free or catalyst-free conditions represents a significant advance towards more sustainable and cost-effective chemical synthesis. nih.govresearchgate.net

Enabling Complex Molecule Synthesis: The functional group tolerance and selectivity of these reactions allow for the late-stage introduction of the SCF3 group into complex molecular architectures, a crucial capability in drug discovery programs. nih.gov For instance, the development of methods for the trifluoromethylimination of alkenes using trifluoromethanesulfinyl chloride as a CF3 source provides efficient access to valuable β-trifluoromethylamine derivatives. rsc.org

Structure

3D Structure

Properties

IUPAC Name |

trifluoromethyl thiohypochlorite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CClF3S/c2-6-1(3,4)5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQYLOOVORNJDQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)(F)SCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CClF3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4059962 | |

| Record name | Methanesulfenyl chloride, trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

421-17-0 | |

| Record name | Trifluoromethanesulfenyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=421-17-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanesulfenyl chloride, trifluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000421170 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanesulfenyl chloride, trifluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methanesulfenyl chloride, trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trifluoromethanesulphenyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.368 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Trifluoromethanesulfenyl chloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7EVX6QGK4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Trifluoromethanesulfenyl Chloride

Pioneering Synthetic Routes and Early Innovations

The initial syntheses of trifluoromethanesulfenyl chloride were established in the mid-20th century and were characterized by the use of aggressive reagents and harsh conditions. A notable early method, detailed in a 1957 patent, involves the halogen exchange reaction of trichloromethanesulfenyl chloride (CCl3SCl), also known as perchloromethyl mercaptan, with an alkali metal fluoride (B91410). google.com This process requires anhydrous conditions and temperatures of at least 100°C. google.com Depending on the specific reaction parameters, this route could be directed to yield either trifluoromethanesulfenyl chloride or its common co-product, bis(trifluoromethyl) disulfide ((CF3S)2). google.com

Another foundational method involves the direct chlorination of bis(trifluoromethyl) disulfide. This approach entails the cleavage of the disulfide bond with chlorine gas to form two equivalents of the desired sulfenyl chloride. prepchem.com These pioneering routes established the fundamental chemical pathways to access trifluoromethanesulfenyl chloride, though they often involved handling highly toxic materials and produced mixtures that required careful separation. google.comwikipedia.org

Contemporary Methodologies for Compound Synthesis

Modern synthetic efforts have focused on refining these early methods and developing new pathways that offer improved safety, selectivity, and efficiency. These contemporary strategies often involve more sophisticated precursor design and functional group interconversions.

The direct chlorination of bis(trifluoromethyl) disulfide remains a relevant and scalable halogenation pathway. prepchem.com A more recent and mechanistically distinct approach involves the disproportionation of trifluoromethanesulfinyl chloride (CF3SOCl). In this process, the sulfinyl chloride, which is in a higher oxidation state, rearranges to form both trifluoromethanesulfenyl chloride (CF3SCl) and the more highly oxidized trifluoromethanesulfonyl chloride (CF3SO2Cl). google.comnih.gov This pathway represents a unique functional group interconversion where a single precursor yields products of both lower and higher sulfur oxidation states.

A review of the scientific literature indicates that dedicated electrochemical methods for the synthesis of trifluoromethanesulfenyl chloride are not prominently reported. While electrochemical techniques are widely used in organofluorine chemistry, including for the synthesis of related compounds like trifluoromethanesulfonyl chloride and for trifluoromethylation reactions, their specific application to the production of trifluoromethanesulfenyl chloride does not appear to be a common or established strategy. nih.gov

Modern synthetic chemistry emphasizes the strategic design of precursors to simplify reactions and avoid the direct handling of hazardous intermediates. In this context, several key functional group interconversions are employed to generate trifluoromethanesulfenyl chloride.

From Trichloromethanesulfenyl Chloride: The classic conversion of CCl3SCl to CF3SCl via halogen exchange with metal fluorides is a prime example of precursor-based synthesis. google.com

From Bis(trifluoromethyl) Disulfide: The chlorinative cleavage of the S-S bond in (CF3S)2 is a direct and effective method. prepchem.com

From Trifluoromethanesulfonyl Chloride: To circumvent the challenges of storing and using gaseous, toxic CF3SCl, contemporary methods often generate it in-situ. A key strategy involves the reduction of the more stable and easier-to-handle liquid, trifluoromethanesulfonyl chloride (CF3SO2Cl). nih.gov Reagents such as trimethylphosphine (B1194731) or diethyl phosphite (B83602) can be used to reduce CF3SO2Cl, which proceeds through the intermediate trifluoromethanesulfinyl chloride and ultimately yields the reactive CF3SCl for immediate use in subsequent reactions. nih.gov This approach exemplifies modern precursor design, where a stable liquid precursor is converted to the desired reactive species at the point of use.

Scalability Considerations in Laboratory and Industrial Synthesis

The transition of a synthetic method from the laboratory to an industrial scale introduces significant logistical and safety challenges, which are particularly pronounced for trifluoromethanesulfenyl chloride.

The synthesis via chlorination of bis(trifluoromethyl) disulfide has been successfully implemented on a multi-kilogram scale using industrial-grade equipment like a 10-liter Hasteloy autoclave, demonstrating its scalability. prepchem.com However, the primary obstacle to the widespread industrial use of trifluoromethanesulfenyl chloride is the nature of the product itself. It exists as a gas at standard temperature and pressure and is recognized as being highly toxic. google.com These properties necessitate specialized, contained handling systems and pose significant safety risks, which can make its isolation, storage, and transport economically and logistically challenging.

These difficulties have been a major driver in the development of alternative synthetic strategies, particularly those that generate the compound in-situ. By using stable, liquid precursors like trifluoromethanesulfonyl chloride, chemists can avoid the direct handling of the hazardous gas, a critical consideration for both laboratory and industrial applications where safety and ease of use are paramount. nih.gov

Reactivity and Mechanistic Investigations of Trifluoromethanesulfenyl Chloride

Electrophilic Reactivity Patterns of Trifluoromethanesulfenyl Chloride

The electrophilic nature of the sulfur atom in trifluoromethanesulfenyl chloride, influenced by the strongly electron-withdrawing trifluoromethyl group, dictates a significant portion of its chemistry. This section delves into its reactions as an electrophile with various unsaturated systems and aromatic compounds.

Additions to Unsaturated Systems

Trifluoromethanesulfenyl chloride readily undergoes addition reactions with alkenes and alkynes. These reactions can proceed through either a radical or a polar (electrophilic) mechanism, depending on the reaction conditions and the nature of the unsaturated substrate. While radical additions are common (see Section 3.3), electrophilic additions have also been observed.

In an electrophilic addition mechanism, the sulfur atom of CF3SCl acts as the electrophile, attacking the π-bond of the alkene or alkyne. This initial attack typically leads to the formation of a bridged chloronium-like intermediate or a more open carbocation, which is then intercepted by the chloride ion. The regioselectivity of this addition generally follows Markovnikov's rule, with the electrophilic sulfur adding to the less substituted carbon of the double or triple bond, and the chloride anion adding to the more substituted carbon.

For instance, the reaction of CF3SCl with a generic alkene can be depicted as follows:

The stereochemistry of the addition is often anti, resulting from the backside attack of the chloride ion on the bridged intermediate. However, the exact nature of the intermediate and the stereochemical outcome can be influenced by the solvent and the specific structure of the alkene.

Aromatic and Heteroaromatic Functionalizations

The introduction of the trifluoromethylthio group onto aromatic and heteroaromatic rings is a valuable transformation. Trifluoromethanesulfenyl chloride can act as an electrophile in Friedel-Crafts-type reactions to achieve this functionalization, typically requiring the presence of a Lewis acid catalyst to enhance the electrophilicity of the sulfur atom.

The reaction with an aromatic compound (ArH) can be generalized as:

The Lewis acid, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), coordinates to the chlorine atom of CF3SCl, polarizing the S-Cl bond and making the sulfur atom a more potent electrophile for the attack on the aromatic ring. The reaction proceeds via a standard electrophilic aromatic substitution mechanism, involving the formation of a sigma complex (arenium ion) as an intermediate.

The regioselectivity of the substitution is governed by the directing effects of the substituents already present on the aromatic ring. Electron-donating groups activate the ring and direct the incoming trifluoromethylthio group to the ortho and para positions, while electron-withdrawing groups deactivate the ring and direct the substitution to the meta position.

Similar functionalizations can be achieved with heteroaromatic compounds, although the reactivity and regioselectivity are highly dependent on the nature of the heterocycle. Electron-rich heterocycles like pyrroles, furans, and thiophenes are generally more reactive towards electrophilic substitution than benzene.

Nucleophilic Reactivity Pathways

While the primary reactivity of trifluoromethanesulfenyl chloride is electrophilic at the sulfur center, it can also undergo reactions where it is attacked by nucleophiles. These reactions are crucial for the synthesis of a variety of trifluoromethylthiolated compounds.

Reactions with Carbon-Centered and Heteroatom Nucleophiles

Trifluoromethanesulfenyl chloride reacts with a wide range of nucleophiles. The nucleophile attacks the electrophilic sulfur atom, leading to the displacement of the chloride ion.

Carbon-Centered Nucleophiles: Grignard reagents (RMgX) and organolithium compounds (RLi) react with CF3SCl to form trifluoromethyl sulfides.

Enolates, derived from ketones, esters, and other carbonyl compounds, also serve as effective carbon nucleophiles for trifluoromethylthiolation.

Heteroatom Nucleophiles: Alcohols (ROH) and thiols (RSH) react with trifluoromethanesulfenyl chloride, usually in the presence of a base to deprotonate the nucleophile, to form trifluoromethanesulfenates (ROSCF₃) and trifluoromethyl disulfides (RSSCF₃), respectively.

Amines (R₂NH) react readily with CF3SCl to yield trifluoromethanesulfenamides (R₂NSCF₃).

The following table summarizes the reactions of trifluoromethanesulfenyl chloride with various nucleophiles.

| Nucleophile Type | Example Nucleophile | Product Type |

| Carbon-Centered | Grignard Reagent (RMgX) | Trifluoromethyl sulfide (B99878) (RSCF₃) |

| Organolithium (RLi) | Trifluoromethyl sulfide (RSCF₃) | |

| Enolate | α-Trifluoromethylthio carbonyl compound | |

| Heteroatom | Alcohol (ROH) / Alkoxide (RO⁻) | Trifluoromethanesulfenate (ROSCF₃) |

| Thiol (RSH) / Thiolate (RS⁻) | Trifluoromethyl disulfide (RSSCF₃) | |

| Amine (R₂NH) | Trifluoromethanesulfenamide (R₂NSCF₃) | |

| Phosphine (B1218219) (R₃P) | Phosphonium salt or other phosphorus(V) species |

Generation and Reactivity of Derived Anions

The trifluoromethylthio anion (CF₃S⁻) is a key reactive intermediate that can be generated from trifluoromethanesulfenyl chloride. One common method involves the reaction of CF3SCl with a source of fluoride (B91410) ions, such as cesium fluoride (CsF), which can lead to the formation of the trifluoromethylthio anion.

While the direct generation of a "naked" CF₃S⁻ anion is challenging due to its potential instability, it can be generated in situ and utilized in various synthetic transformations. This anion is a soft nucleophile and can participate in nucleophilic substitution and addition reactions. For example, it can be used to introduce the SCF₃ group onto alkyl halides or other electrophilic substrates.

Radical Mediated Transformations

Trifluoromethanesulfenyl chloride can undergo homolytic cleavage of the S-Cl bond to generate the trifluoromethylthio radical (CF₃S•). This radical is a key intermediate in a variety of transformations, particularly in the addition to unsaturated systems. The homolytic cleavage can be initiated by heat, UV light (photolysis), or by the use of radical initiators. rsc.org

The free-radical chain reaction of trifluoromethanesulfenyl chloride with saturated hydrocarbons leads to the formation of trifluoromethyl alkyl sulfides, chloroalkanes, hydrogen chloride, and bis(trifluoromethyl) disulfide as the principal products. rsc.org The ratio of the sulfide to the chloroalkane product is dependent on the structure of the alkane. rsc.org

The mechanism involves the following key steps:

Initiation: Homolytic cleavage of CF₃SCl to form radicals. CF₃SCl → CF₃S• + Cl•

Propagation:

Abstraction of a hydrogen atom from the alkane by a chlorine atom to form an alkyl radical. R-H + Cl• → R• + HCl

Reaction of the alkyl radical with CF₃SCl. This can occur in two ways:

Attack at the sulfur atom to form a trifluoromethyl sulfide and a chlorine atom, which continues the chain. R• + CF₃SCl → R-SCF₃ + Cl•

Attack at the chlorine atom to form a chloroalkane and a trifluoromethylthio radical. R• + ClS-CF₃ → R-Cl + CF₃S•

Termination: Combination of any two radical species.

The free-radical addition of trifluoromethanesulfenyl chloride to haloolefins has also been reported. acs.org The trifluoromethylthio radical adds to the double bond, and the resulting radical intermediate then abstracts a chlorine atom from another molecule of CF₃SCl to propagate the chain. acs.org

The following table provides a summary of the products from the free-radical reaction of trifluoromethanesulfenyl chloride with various alkanes. rsc.org

| Alkane | Major Products |

| Cyclohexane | Cyclohexyl trifluoromethyl sulfide, Chlorocyclohexane |

| n-Butane | 1-(Trifluoromethylthio)butane, 2-(Trifluoromethylthio)butane, 1-Chlorobutane, 2-Chlorobutane |

| Isobutane | tert-Butyl trifluoromethyl sulfide, Isobutyl trifluoromethyl sulfide, tert-Butyl chloride, Isobutyl chloride |

Photoredox and Thermally Induced Radical Processes Involving CF3SCl

The generation of trifluoromethylthio radicals (•SCF3) from trifluoromethanesulfenyl chloride can be initiated through both photoredox catalysis and thermal induction, enabling a variety of trifluoromethylthiolation reactions.

Under photoredox conditions, visible light can be used to excite a photocatalyst, which then engages in a single-electron transfer (SET) with a suitable substrate or with CF3SCl itself to initiate the radical process. While much of the literature focuses on the generation of the trifluoromethyl radical (•CF3) from trifluoromethanesulfonyl chloride (CF3SO2Cl), the analogous generation of the •SCF3 radical from CF3SCl is a known process. For instance, photoredox-catalyzed methods have been developed for the carbotrifluoromethylthiolation of alkenes where an electrophilic SCF3-transfer reagent, such as N-trifluoromethylthiosaccharin, is used to generate the •SCF3 radical. researchgate.net These processes highlight the feasibility of generating the •SCF3 radical under mild, visible-light-mediated conditions. The homolytic cleavage of the S-Cl bond in CF3SCl is a key step in these radical pathways.

Thermally induced radical reactions involving CF3SCl have also been documented. The thermal decomposition of sulfenyl chlorides can lead to the formation of thiyl radicals. researchgate.net In the case of CF3SCl, heating can induce homolytic cleavage of the S-Cl bond to generate the •SCF3 radical and a chlorine radical. These radicals can then participate in subsequent addition or substitution reactions. For example, in free-radical chain reactions with saturated hydrocarbons, the primary products are trifluoromethyl alkyl sulfides and chloroalkanes, formed from the reaction of the substrate with the •SCF3 and chlorine radicals, respectively. researchgate.net The reaction of trifluoromethanesulfinyl chloride with benzophenone (B1666685) oxime upon heating leads to the formation of a trifluoromethyl radical, which then participates in the trifluoromethylimination of alkenes, indicating that the initial S-Cl bond cleavage can be followed by further fragmentation depending on the reaction conditions and intermediates formed. rsc.org

Table 1: Examples of Radical Processes Involving CF3SCl Precursors

| Reaction Type | Initiator | Substrate | Product Type | Ref. |

| Carbotrifluoromethylthiolation | Photoredox Catalyst | Alkenes | SCF3-containing compounds | researchgate.net |

| Trifluoromethylthiolation | Thermal | Saturated Hydrocarbons | Trifluoromethyl alkyl sulfides | researchgate.net |

| Trifluoromethylimination | Thermal | Alkenes | β-Trifluoromethylamines | rsc.org |

Single Electron Transfer (SET) Mechanisms in Trifluoromethylthiolation

Single electron transfer is a fundamental process in many trifluoromethylthiolation reactions involving CF3SCl and its derivatives. Computational studies have shown that SET can significantly weaken the Y-SCF3 bond in various electrophilic SCF3-transfer reagents, thereby facilitating the release of the •SCF3 radical. researchgate.net

In the context of trifluoromethylthiolation, a substrate can undergo a single-electron oxidation by a photocatalyst or a metal catalyst to form a radical cation, which then reacts with an SCF3 source. Alternatively, the SCF3 reagent can be reduced via SET to generate the •SCF3 radical. Silylium ions, for instance, have been shown to undergo a single-electron reduction with phosphanes, leading to transient silyl (B83357) radicals and phosphoniumyl radical cations, a process that highlights the feasibility of SET in generating radical species. nih.gov

While direct mechanistic studies on SET with CF3SCl are not extensively detailed in readily available literature, the principles can be inferred from related systems. For example, in the photoredox-catalyzed trifluoromethylation using CF3SO2Cl, an excited photocatalyst reduces the sulfonyl chloride via SET, leading to the formation of the •CF3 radical. nih.gov A similar pathway is plausible for CF3SCl, where SET from a photocatalyst or a reductant would lead to the formation of a radical anion [CF3SCl]•−, which would then fragment to release the •SCF3 radical and a chloride anion.

Transition Metal-Catalyzed Reactivity

Transition metals play a crucial role in activating CF3SCl and other trifluoromethylthiolating agents, enabling a wide range of cross-coupling and addition reactions.

Palladium catalysis is a powerful tool for the formation of C-S bonds. While much of the focus has been on the trifluoromethylation of aryl chlorides, the principles of palladium-catalyzed cross-coupling are applicable to trifluoromethylthiolation. Mechanistic studies on related systems suggest that the catalytic cycle typically involves oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with a trifluoromethylthiolating agent and subsequent reductive elimination to afford the aryl trifluoromethyl sulfide product. The development of ligands such as biaryl phosphines has been crucial in enabling the coupling of challenging substrates like aryl chlorides.

Copper catalysts are widely used for trifluoromethylthiolation reactions. These reactions can proceed through various mechanisms, often involving Cu(I)/Cu(III) or Cu(II)/Cu(0) catalytic cycles. Copper(I) trifluoromethanethiolate (CuSCF3) is a common and effective nucleophilic trifluoromethylthiolating reagent. tcichemicals.com However, electrophilic sources like CF3SCl can also be employed in copper-mediated processes. For instance, the trifluoromethylthiolation of enamines and indoles has been achieved using a hypervalent iodonium (B1229267) ylide derived from trifluoromethanesulfonic acid in the presence of a copper catalyst, where a reactive CF3S species is generated in situ. nih.gov

Table 2: Examples of Copper-Mediated Trifluoromethylthiolation

| Substrate | SCF3 Source | Catalyst | Product | Ref. |

| Enamines, Indoles | Hypervalent Iodonium Ylide | Cu(I) | Trifluoromethylthiolated heterocycles | nih.gov |

| Aryl Halides | CuSCF3 | - | Aryl trifluoromethyl sulfides | tcichemicals.com |

Besides palladium and copper, other transition metals have emerged as effective catalysts for trifluoromethylthiolation reactions.

Nickel-catalyzed trifluoromethylthiolation of Csp2–O bonds has been developed, showcasing the ability of nickel catalysts to activate even less reactive electrophiles. rsc.org Computational studies have been instrumental in guiding the development of these protocols by identifying suitable leaving groups and tolerated functionalities. rsc.org

Gold-catalyzed C–SCF3 cross-coupling reactions have been reported, providing a mild and efficient method for the synthesis of aryl, alkenyl, and alkynyl trifluoromethylthioethers. These reactions often utilize a gold(I)/gold(III) catalytic cycle. researchgate.netresearchgate.nettcichemicals.com

Iron-catalyzed trifluoromethylation reactions using sodium trifluoromethanesulfinate have been developed, proceeding via a radical process. acs.org While not directly using CF3SCl, these studies demonstrate the potential of earth-abundant metals in facilitating related transformations.

Iridium-catalyzed enantioselective propargylic C–H trifluoromethylthiolation has been achieved, highlighting the ability of iridium complexes to control stereoselectivity in these transformations. The proposed mechanism involves the formation of a cationic iridium complex that activates the alkyne substrate. nih.gov

Computational and Theoretical Insights into Reaction Mechanisms

Computational chemistry, particularly density functional theory (DFT), has become an indispensable tool for elucidating the mechanisms of reactions involving trifluoromethanesulfenyl chloride and related compounds.

DFT calculations have been employed to determine the bond dissociation energies (BDEs) of S-Cl bonds in sulfenyl chlorides. researchgate.net The calculated S-Cl BDE for CF3SO2Cl is 267.2 kJ mol⁻¹. researchgate.net While a specific value for CF3SCl from this source is not provided, such calculations are crucial for understanding the propensity of these molecules to undergo homolytic cleavage and initiate radical reactions. Other studies have focused on the BDEs of CF3-X bonds, which are also relevant to the stability and reactivity of these compounds. researchgate.net

Theoretical investigations have also shed light on the feasibility of single-electron transfer processes by calculating the reduction potentials of electrophilic SCF3-transfer reagents. researchgate.net These studies help in designing new reagents and predicting their reactivity in photoredox catalysis. Furthermore, computational analysis has been applied to understand the reaction pathways and selectivity in various metal-catalyzed trifluoromethylthiolation reactions, including those catalyzed by nickel and gold. rsc.orgtcichemicals.com For instance, computational assessments have predicted the compatibility of different leaving groups in nickel-catalyzed trifluoromethylthiolation, guiding experimental design. rsc.org

Quantum Chemical Calculations of Transition States and Reaction Barriers

The reactivity of trifluoromethanesulfenyl chloride in addition reactions, particularly with unsaturated systems like alkenes and alkynes, is governed by the energy profiles of the reaction pathways, including the structures and energies of transition states and intermediates. While specific, detailed quantum chemical calculations for the reactions of trifluoromethanesulfenyl chloride are not extensively documented in dedicated studies, the principles can be inferred from computational analyses of related electrophilic trifluoromethylthiolation reactions. unimi.itresearchgate.net

Density Functional Theory (DFT) is a powerful tool for elucidating these reaction mechanisms. For a typical electrophilic addition of a sulfenyl chloride to an alkene, the reaction is believed to proceed through a cyclic thiiranium ion intermediate. The formation of this intermediate involves a transition state where the S-Cl bond is partially broken, and new C-S bonds are beginning to form. The energy barrier to reach this transition state dictates the reaction rate.

In the context of trifluoromethylthiolation, DFT calculations on related systems have been employed to understand reaction mechanisms and predict outcomes. For instance, in the organocatalytic α-trifluoromethylthiolation of silyl enol ethers, DFT calculations at the M062X/6-31G(2d,2p) level of theory were used to investigate the reaction mechanism. bohrium.com These studies can reveal high energy barriers for certain pathways, indicating that they are less likely to occur. unimi.it For example, a transition state with a calculated energy of +39.42 kcal/mol relative to the starting materials would be considered highly unfavorable. unimi.it

The free-radical addition of trifluoromethanesulfenyl chloride to haloolefins has also been noted, where the chlorine atom, rather than the trifluoromethylthio radical, is the primary species that adds to the double bond. acs.org This suggests a complex interplay of radical and polar mechanisms that could be further elucidated with detailed computational studies of the respective transition states and reaction barriers.

Table 1: Representative Calculated Reaction Barriers for Related Trifluoromethylthiolation Reactions

| Reactants | Product Type | Computational Method | Calculated Barrier (kcal/mol) |

| Silyl enol ether + N-(trifluoromethylthio)saccharin | α-Trifluoromethylketone | M062X/6-31G(2d,2p) | +39.42 |

| Alkene + Generic Electrophilic SCF3 Reagent | Thiiranium Intermediate | DFT (general) | Not specified |

Electronic Structure Analysis of Trifluoromethanesulfenyl Chloride and its Intermediates

The electronic structure of trifluoromethanesulfenyl chloride is key to its reactivity. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the electron distribution within the molecule, particularly the polarity of the S-Cl bond. Natural Bond Orbital (NBO) analysis is a computational method used to study the distribution of electron density in molecules and the interactions between orbitals.

While a specific NBO analysis for trifluoromethanesulfenyl chloride is not detailed in the available literature, we can infer its electronic characteristics. The high electronegativity of the fluorine atoms polarizes the C-F bonds, which in turn draws electron density away from the sulfur atom. This inductive effect makes the sulfur atom more electrophilic and increases the positive partial charge on it. Consequently, the S-Cl bond is polarized towards the more electronegative chlorine atom, making it susceptible to heterolytic cleavage.

The general charge distribution can be represented as:

δ- F3C-Sδ+-Clδ-

This polarization facilitates the electrophilic attack of the sulfur atom on nucleophiles. In reactions with alkenes, this leads to the formation of a key intermediate, the thiiranium ion. The electronic structure of this intermediate would involve a three-membered ring with the positive charge delocalized over the sulfur and the two carbon atoms. NBO analysis of such intermediates in related systems would reveal the nature of the bonding and the distribution of charge, which are crucial for understanding the subsequent steps of the reaction mechanism. scribd.com

Prediction of Regio- and Stereoselectivity in Trifluoromethylthiolation Reactions

The prediction of regio- and stereoselectivity in trifluoromethylthiolation reactions is a critical aspect of their synthetic application. Computational methods play a significant role in understanding and predicting these outcomes.

Regioselectivity:

In the addition of trifluoromethanesulfenyl chloride to unsymmetrical alkenes, the regioselectivity is determined by which of the two carbon atoms of the double bond forms the initial bond with the sulfur atom. According to Markovnikov's rule, in the addition of a protic acid to an unsymmetrical alkene, the proton adds to the carbon that has more hydrogen atoms. In the case of electrophilic addition of CF3SCl, the electrophilic sulfur atom will preferentially attack the more nucleophilic carbon of the double bond. The stability of the resulting carbocationic intermediate (or the partial positive charge distribution in the transition state) dictates the regiochemical outcome. Computational modeling can predict the more stable intermediate and thus the major regioisomer. For example, in the free-radical addition of CF3SCl to fluoroolefins, different regioisomers are formed, indicating that both electronic and steric factors play a role. acs.org

Stereoselectivity:

Computational studies can model the transition states for both syn and anti pathways and predict the stereochemical outcome based on the relative energy barriers. While specific theoretical studies on the stereoselectivity of trifluoromethanesulfenyl chloride additions are not abundant, the principles are well-established in computational organic chemistry.

Applications of Trifluoromethanesulfenyl Chloride in Advanced Organic Synthesis

Construction of Trifluoromethylthio-Containing Building Blocks

The development of synthetic methodologies to create molecular building blocks containing the trifluoromethylthio group is of paramount importance for drug discovery and materials science. nih.gov Trifluoromethanesulfenyl chloride serves as a key reagent in the preparation of these valuable synthons.

The introduction of the trifluoromethylthio group into heterocyclic frameworks can significantly enhance the biological activity and metabolic stability of the resulting compounds. researchgate.netnih.gov Trifluoromethanesulfenyl chloride has been instrumental in the synthesis of a variety of sulfur-containing fluorinated heterocycles.

Addition reactions of electrophilic reagents like those derived from trifluoromethanesulfenyl chloride to double and triple bonds, followed by cyclization, have proven effective for creating CF3S-substituted heteroaromatic compounds with notable pharmacological action. rsc.orgnih.gov For instance, the reaction of ethynyl (B1212043) trifluoromethyl sulfide (B99878), a building block accessible from trifluoromethanesulfenyl chloride precursors, with various azides under copper-catalyzed conditions yields 1,4-disubstituted triazoles bearing the SCF3 group. nih.govmdpi.com This "click chemistry" approach provides a straightforward route to a novel class of triazoles. nih.gov The reaction is efficient for a range of aromatic and aliphatic azides, affording the desired products in good yields. nih.govmdpi.com A one-pot, multicomponent reaction starting from elemental sulfur and a trifluoromethyl source can also produce 5-trifluoromethylthio-1,2,3-triazoles. researchgate.net

In addition to triazoles, trifluoromethanesulfenyl chloride chemistry has been applied to the synthesis of other important heterocycles. For example, heating readily available CF3-imidoyl sulfoxonium ylides with isothiocyanates, a transformation where trifluoromethanesulfenyl chloride can be a precursor to the ylide, leads to the formation of 2-trifluoromethyl-4-aminoquinolines. researchgate.net

The incorporation of the trifluoromethylthio group can facilitate the construction of intricate molecular architectures. The unique reactivity imparted by the SCF3 group can be harnessed in cascade reactions to build complex polycyclic systems. For example, cascade reactions involving the trifluoromethylation and cyclization of N-arylacrylamides can lead to the formation of trifluoromethylated 3,3-disubstituted 2-oxindoles. nih.gov While this example uses a trifluoromethylating agent, similar strategies can be envisioned with trifluoromethanesulfenyl chloride to generate SCF3-containing complex frameworks.

The development of methods for the late-stage introduction of the CF3S group is a highly sought-after strategy in medicinal chemistry, as it allows for the diversification of complex molecular scaffolds. rsc.orgresearchgate.netresearchgate.net This approach enables the synthesis of libraries of compounds for structure-activity relationship (SAR) studies.

Strategic Role in Complex Molecule Synthesis

The trifluoromethylthio group is not merely a passive substituent; its distinct electronic and conformational properties are strategically employed to modulate the characteristics of complex molecules, particularly in the context of drug design.

The trifluoromethylthio group is strongly electron-withdrawing and highly lipophilic, properties that can significantly alter the electronic and conformational landscape of a molecule. researchgate.netresearchgate.netnih.gov The introduction of a CF3S group can enhance metabolic stability and improve cell membrane permeability. researchgate.net These properties are crucial for improving the pharmacokinetic profile of drug candidates. mdpi.com

From a conformational standpoint, the trifluoromethyl group, and by extension the trifluoromethylthio group, can have a significant impact on the three-dimensional structure of a molecule. nih.govacs.org The steric bulk of the SCF3 group can influence the preferred conformation of a molecule, which in turn can affect its interaction with a biological receptor. nih.gov For example, replacing a trifluoromethyl group with a larger substituent in a glucocorticoid receptor ligand was shown to switch its function from an agonist to an antagonist, a change attributed to forcing a key protein helix to adopt an open conformation. nih.gov

Late-stage functionalization, the introduction of a functional group into a complex molecule at a late step in the synthesis, is a powerful strategy in drug discovery. rsc.org It allows for the rapid generation of analogs from a common advanced intermediate, facilitating the exploration of structure-activity relationships. nih.gov Trifluoromethanesulfenyl chloride and its derivatives are valuable reagents for the late-stage introduction of the SCF3 group. rsc.orgnih.gov

The development of electrophilic trifluoromethylthiolating reagents derived from trifluoromethanesulfenyl chloride has been a key enabler for late-stage functionalization. cas.cn These reagents can be used to introduce the SCF3 group into a wide variety of substrates, including (hetero)aromatics and molecules with aliphatic moieties, under relatively mild conditions. rsc.orgnih.govresearchgate.net For instance, the trifluoromethylthiolation of indole (B1671886) derivatives can be achieved under reductive conditions using trifluoromethanesulfonyl chloride as a source of the electrophilic SCF3 species.

Development of Novel Synthetic Transformations

The unique reactivity of trifluoromethanesulfenyl chloride continues to inspire the development of novel synthetic methodologies. Researchers are continuously exploring new ways to harness its potential for creating carbon-sulfur and other bonds.

One area of active research is the development of new catalytic reactions involving trifluoromethanesulfenyl chloride. For example, the reaction of trifluoromethanesulfonyl chloride with alkenes in the presence of a ruthenium(II) complex results in the formation of 1:1 adducts with the extrusion of sulfur dioxide. rsc.orgresearchgate.net This type of reaction opens up new avenues for the difunctionalization of alkenes.

Furthermore, trifluoromethanesulfinyl chloride (CF3SOCl), a related compound, has been shown to be a useful reagent for the C-H trifluoromethylthiolation of indoles, thiophenes, and ketones without the need for a catalyst or reductant. researchgate.net The reaction proceeds through the disproportionation of CF3SOCl to trifluoromethanesulfonyl chloride and trifluoromethanesulfenyl chloride, with the latter being the active trifluoromethylthiolating agent. researchgate.net This reagent can also be used for the 1,2-bifunctional chlorotrifluoromethylthiolation of indoles, styrenes, and alkynes. researchgate.net

New Carbon-Carbon and Carbon-Heteroatom Bond Formations

The primary utility of trifluoromethanesulfenyl chloride lies in its ability to forge new bonds between a carbon atom and the sulfur atom of the SCF3 group.

The most prominent application of trifluoromethanesulfenyl chloride is in the formation of carbon-sulfur (C–S) bonds, a key type of carbon-heteroatom bond formation. acs.orgrsc.org This is typically achieved through the addition of CF3SCl across carbon-carbon double or triple bonds found in alkenes and alkynes.

The reaction often proceeds via a free-radical mechanism, particularly under ultraviolet (UV) light initiation. unimi.it The UV radiation induces homolytic cleavage of the relatively weak sulfur-chlorine bond in CF3SCl, generating a highly reactive trifluoromethylthio radical (CF3S•) and a chlorine radical (Cl•). The CF3S• radical then adds to the alkene or alkyne, creating a new C–S bond and a carbon-centered radical intermediate. This intermediate then reacts with a chlorine source, often from the starting CF3SCl, to form the final product where both the trifluoromethylthio group and a chlorine atom have been added across the unsaturated bond. datapdf.com This process is known as chlorotrifluoromethylthiolation.

Pioneering work by J.F. Harris demonstrated the free-radical addition of trifluoromethanesulfenyl chloride to various haloolefins. datapdf.com These reactions underscore the reagent's utility in creating complex fluorinated molecules.

| Olefin Reactant | Product(s) | Reaction Conditions | Key Observation |

|---|---|---|---|

| Chlorotrifluoroethylene (ClCF=CF₂) | Trifluoromethyl 1,2-dichlorotrifluoroethyl sulfide (CF₃SCFClCF₂Cl) and Trifluoromethyl 2,2-dichlorotrifluoroethyl sulfide (CF₃SCF₂CFCl₂) | UV Irradiation | Formation of two isomeric adducts, demonstrating addition of the CF₃S• radical to both carbons of the double bond. |

| Vinylidene fluoride (B91410) (CH₂=CF₂) | Trifluoromethyl 2-chloro-2,2-difluoroethyl sulfide (CF₃SCH₂CF₂Cl) | UV Irradiation | Regioselective addition of the CF₃S• radical to the CH₂ carbon. |

| Vinyl chloride (CH₂=CHCl) | Trifluoromethyl 1,2-dichloroethyl sulfide (CF₃SCHClCH₂Cl) | UV Irradiation | Formation of the corresponding dichloro-adduct. |

While effective for forming C-S bonds, these free-radical reactions can sometimes lack selectivity and the toxicity of CF3SCl remains a significant drawback. unimi.it

The established chemical reactivity of trifluoromethanesulfenyl chloride is centered on its role as a source of the trifluoromethylthio (SCF3) group, leading to the formation of carbon-sulfur bonds. cas.cn Its application in reactions designed to create new carbon-carbon bonds is not a documented or common strategy in synthetic chemistry. The inherent electrophilic and radical nature of the species derived from CF3SCl directs its reactivity towards heteroatoms or unsaturated systems, resulting in C-S bond formation rather than C-C coupling.

Advanced Spectroscopic and Analytical Methodologies for Reaction Analysis

High-Resolution NMR Spectroscopy for Mechanistic Elucidation (e.g., ¹⁹F, ¹³C, ¹H NMR of intermediates)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for probing the intricate details of reaction mechanisms involving trifluoromethanesulfenyl chloride. The presence of the trifluoromethyl group makes ¹⁹F NMR a particularly powerful technique due to its high sensitivity and wide chemical shift range, which is highly sensitive to the electronic environment of the fluorine nuclei.

In reactions where trifluoromethanesulfenyl chloride acts as an electrophile, the formation of cationic intermediates can be inferred from significant changes in the ¹⁹F and ¹³C NMR spectra. For instance, the generation of an α-(trifluoromethyl)carbenium ion intermediate would result in a notable downfield shift in the ¹⁹F NMR spectrum. This is attributed to the decrease in electron density at the fluorine atoms as they engage in resonance stabilization of the adjacent positive charge.

Table 1: Representative ¹³C and ¹⁹F NMR Chemical Shift Data for a generic α-(Trifluoromethyl)carbenium Ion Intermediate

| Nucleus | Starting Material (Generic Alcohol) | Intermediate (Generic Carbocation) |

| ¹³C | ||

| α-Carbon | ~70-80 ppm | ~180-200 ppm (significant downfield shift) |

| CF₃ Carbon | ~124 ppm (q, ¹J_CF ≈ 280 Hz) | ~120 ppm (q, ¹J_CF ≈ 290 Hz) |

| ¹⁹F | ||

| CF₃ | ~ -78 ppm | ~ -70 ppm (downfield shift) |

Note: The exact chemical shifts can vary depending on the specific molecular structure and solvent.

Mass Spectrometry Techniques for Reaction Pathway Confirmation and Byproduct Identification

Mass spectrometry (MS) is a vital analytical technique for confirming the molecular weights of expected products and identifying unknown byproducts in reactions involving trifluoromethanesulfenyl chloride. The high-resolution mass spectrometry (HRMS) capability allows for the determination of elemental compositions, providing a high degree of confidence in the identification of reaction components.

Electron ionization (EI) is a common technique used in MS. The mass spectrum of the parent compound, trifluoromethanesulfenyl chloride, provides a reference for its fragmentation pattern. Under EI conditions, the molecular ion peak (M⁺) is observed, along with characteristic fragment ions corresponding to the loss of chlorine ([M-Cl]⁺) and the trifluoromethyl group ([CF₃]⁺).

Table 2: Key Mass Spectrometry Data for Trifluoromethanesulfenyl chloride (CF₃SCl)

| m/z | Ion | Relative Intensity |

| 136/138 | [CClF₃S]⁺ (Molecular Ion) | Moderate |

| 101 | [CF₃S]⁺ | High |

| 69 | [CF₃]⁺ | High |

| 35/37 | [Cl]⁺ | Moderate |

Note: The presence of chlorine isotopes (³⁵Cl and ³⁷Cl) results in characteristic isotopic patterns for chlorine-containing fragments.

In the analysis of a reaction mixture, the mass spectrum can reveal the presence of the desired product through its molecular ion peak and expected fragmentation pattern. More importantly, MS is highly effective in identifying byproducts, even at low concentrations. For example, in addition reactions of trifluoromethanesulfenyl chloride to an alkene, byproducts resulting from rearrangement or elimination can be identified by their unique molecular weights and fragmentation patterns. The fragmentation of the trifluoromethylthio (-SCF₃) moiety often leads to a prominent ion at m/z 101, which can be a useful diagnostic peak for identifying products containing this group.

X-ray Crystallography of Stable Derivatives and Adducts

X-ray crystallography provides unambiguous proof of molecular structure, including stereochemistry and conformation, by determining the precise arrangement of atoms in a crystalline solid. While trifluoromethanesulfenyl chloride itself is a gas at room temperature, stable crystalline derivatives and adducts can be prepared and their structures determined by X-ray diffraction.

The structural data obtained from X-ray crystallography are invaluable for understanding the reactivity and bonding characteristics of the trifluoromethylthio group. For instance, the crystal structure of a stable adduct of trifluoromethanesulfenyl chloride with a Lewis base would provide direct evidence of the nature of the interaction and the geometry around the sulfur atom.

Table 3: Selected Structural Parameters of Gaseous Trifluoro(trifluoromethyl)sulfurane (CF₃SF₃) from Electron Diffraction

| Parameter | Value |

| Bond Lengths (Å) | |

| S-C | 1.911 |

| S-F (axial) | 1.679 |

| S-F (equatorial) | 1.596 |

| C-F (mean) | 1.324 |

| **Bond Angles (°) ** | |

| F(axial)-S-F(axial) | 165.2 |

| C-S-F(equatorial) | 100.7 |

This structural information is crucial for building accurate theoretical models to predict the reactivity and behavior of trifluoromethanesulfenyl chloride in various chemical reactions.

In-situ Spectroscopic Monitoring of Reactions Involving Trifluoromethanesulfenyl Chloride

In-situ spectroscopic techniques allow for the real-time monitoring of chemical reactions as they occur, providing a continuous stream of data on the concentrations of reactants, intermediates, and products. This approach is particularly valuable for studying the kinetics and mechanisms of fast or complex reactions involving reactive species like trifluoromethanesulfenyl chloride.

Fourier-transform infrared (FTIR) spectroscopy is a powerful in-situ monitoring tool. By inserting an attenuated total reflectance (ATR) probe directly into the reaction vessel, the progress of the reaction can be followed by observing changes in the characteristic vibrational frequencies of functional groups. For example, in the addition of trifluoromethanesulfenyl chloride to an alkene, the disappearance of the C=C stretching vibration and the appearance of new C-S and C-Cl stretching vibrations can be monitored in real time. This data can be used to generate concentration profiles and determine reaction rates.

Real-time ¹⁹F NMR spectroscopy is another highly effective in-situ technique for reactions involving trifluoromethanesulfenyl chloride. By flowing the reaction mixture through an NMR tube within the spectrometer, the formation and consumption of fluorine-containing species can be tracked. This method is particularly advantageous for distinguishing between different fluorinated intermediates and products that may be difficult to resolve by other techniques. The ability to quantify the concentration of each species as a function of time provides detailed kinetic information and mechanistic insights.

Table 4: Application of In-situ Spectroscopic Techniques for Monitoring CF₃SCl Reactions

| Technique | Information Gained | Advantages |

| In-situ FTIR | Real-time concentration profiles of reactants, products, and some intermediates. Reaction kinetics. | Non-invasive, provides information on a wide range of functional groups. |

| Real-time ¹⁹F NMR | Real-time concentration profiles of all fluorine-containing species. Mechanistic details. | Highly specific to fluorinated compounds, provides detailed structural information. |

The combination of these in-situ spectroscopic methods provides a comprehensive picture of the reaction dynamics, enabling a deeper understanding of the factors that control the reaction outcome and facilitating the optimization of reaction conditions.

Future Directions and Emerging Research Avenues

Development of More Sustainable and Atom-Economical Synthetic Methodologies

Historically, the synthesis of trifluoromethanesulfenyl chloride and its precursors, such as trifluoromethanesulfonyl chloride, has often involved hazardous reagents and generated significant waste. Modern research is increasingly focused on developing "green" and more atom-economical synthetic routes.

One approach involves improving the synthesis of key starting materials. For instance, methods for producing trifluoromethanesulfonyl chloride from trifluoromethanesulfonic acid have been optimized by using reagents like thionyl chloride with a catalyst or a combination of phosphorous trichloride (B1173362) and chlorine. chemicalbook.comgoogle.comgoogle.com While these methods can achieve high yields, future work aims to replace these corrosive chlorinating agents with more environmentally benign alternatives. chemicalbook.com An eco-conscious protocol for a related compound, trifluoromethanesulfonyl fluoride (B91410), has been developed via a catalytic halogen exchange using CF3SO2Cl and KF with crown ether mediation, achieving high purity and yield with potential for scalability in continuous-flow systems. nih.gov Such principles of halogen exchange could inspire greener routes to CF3SCl.

A significant advancement in atom economy is the in-situ generation of trifluoromethanesulfenyl chloride from more stable precursors like trifluoromethanesulfonyl chloride (CF3SO2Cl). nih.gov This strategy avoids the isolation of the volatile and reactive CF3SCl. For example, the reduction of CF3SO2Cl with a phosphine (B1218219) can proceed through a trifluoromethanesulfinyl chloride (CF3SOCl) intermediate, which is then further reduced to yield the desired CF3SCl for immediate reaction with a nucleophile. nih.gov This method is more atom-economical as it minimizes waste and handles the hazardous reagent in the reaction vessel itself. Future research will likely focus on catalytic methods for this reduction to further enhance sustainability.

Exploration of Novel Catalytic Systems for Trifluoromethylthiolation

The activation of trifluoromethanesulfenyl chloride or related trifluoromethylthiolating agents is crucial for expanding their reactivity. A major thrust in current research is the discovery of novel catalytic systems that can operate under mild conditions with high efficiency and selectivity.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool. Catalysts such as Eosin Y and ruthenium or bismuth complexes can be excited by light to initiate the trifluoromethylation/trifluoromethylthiolation process. nih.gov For example, under visible-light irradiation, the photocatalyst can reduce a precursor like CF3SO2Cl to generate a trifluoromethyl radical (•CF3), which then engages in the desired transformation. nih.gov This approach allows reactions to proceed at room temperature, offering a milder alternative to traditional thermal methods.

Transition-Metal Catalysis: Various transition metals have been employed to catalyze trifluoromethylthiolation reactions. Gold catalysis, for instance, has been used for the C–SCF3 cross-coupling of organohalides with reagents like AgSCF3, demonstrating a broad substrate scope and high functional group tolerance under mild conditions. nih.gov Other systems, such as those based on nickel and copper, have also proven effective for the trifluoromethylthiolation of aryl halides and other substrates. cas.cnsustech.edu.cn

Organocatalysis: A significant development is the use of metal-free organocatalysts. For example, cinchona alkaloids have been successfully used to catalyze the enantioselective trifluoromethylthiolation of oxindoles, providing access to chiral molecules containing the important SCF3 moiety. cas.cn The rational design of more electrophilic trifluoromethylthiolating reagents, such as N-trifluoromethylthiodibenzenesulfonimide, has also expanded the scope of these reactions, allowing them to proceed efficiently without the need for a catalyst in some cases. acs.org

The table below summarizes some of the emerging catalytic systems used for reactions involving the introduction of the -SCF3 group.

| Catalytic System | Catalyst/Reagent Example | Reaction Type | Key Advantages | Reference |

|---|---|---|---|---|

| Photoredox Catalysis | Eosin Y / CF3SO2Cl | Trifluoromethylation of β-nitroalkenes | Metal-free, visible light, mild conditions. | nih.gov |

| Photoredox Catalysis | Ru(phen)3Cl2 | Chlorotrifluoromethylation of alkenes | Mild conditions, broad substrate scope. | nih.gov |

| Transition-Metal Catalysis | Gold(I) / (MeDalphos)AuCl | C-SCF3 cross-coupling of organohalides | Broad scope, high yields, mild conditions. | nih.gov |

| Transition-Metal Catalysis | Nickel(0) / dmbpy | Nucleophilic trifluoromethylthiolation of aryl halides | Effective for aryl iodides and bromides. | sustech.edu.cn |

| Organocatalysis | Cinchona Alkaloid | Enantioselective trifluoromethylthiolation of oxindoles | Access to chiral SCF3-containing compounds. | cas.cn |

| Reagent-Based Electrophilicity | N-trifluoromethylthiodibenzenesulfonimide | Electrophilic trifluoromethylthiolation | Highly reactive, often requires no catalyst. | acs.org |

Expansion of Substrate Scope and Reaction Diversity

A primary goal of ongoing research is to apply trifluoromethylthiolation to an ever-wider range of substrates, particularly those of pharmaceutical and agrochemical relevance. Early methods were often limited to simple aromatic systems, but modern catalytic approaches have significantly broadened the accessible chemical space.

Recent progress has demonstrated the successful trifluoromethylthiolation of a diverse array of substrates, including:

Heteroarenes: Electron-rich heterocycles like indoles and pyrroles, as well as electron-deficient systems, have been successfully functionalized. nih.gov

Alkenes and Alkynes: Both terminal and internal alkenes, as well as terminal alkynes, can undergo trifluoromethylthiolation, often with simultaneous introduction of another functional group (e.g., chlorotrifluoromethylation). nih.govnih.gov

Aldehyde Hydrazones: A one-pot process for the C–H trifluoromethylthiolation of aldehyde hydrazones has been developed, providing novel fluorinated building blocks from readily available starting materials. nih.gov

Difluoro Enol Silyl (B83357) Ethers: These substrates can be functionalized to create novel trifluoromethylthio-α,α-difluoroketone moieties, which are of interest due to their unique electronic properties. acs.org

Complex Molecules: The mild conditions of many modern methods allow for the late-stage functionalization of complex molecules and natural products, demonstrating the robustness and applicability of these reactions in drug discovery. nih.gov

Beyond simple substitution, reaction diversity is being expanded to include cascade reactions. For example, a photoredox-catalyzed tandem trifluoromethylation/cyclization of N-arylacrylamides has been developed to produce trifluoromethylated oxindole (B195798) derivatives in a single step. nih.gov

Integration with Flow Chemistry and Automation for Scalable and Efficient Synthesis

The integration of modern technologies like flow chemistry and high-throughput automation represents a significant frontier. Trifluoromethanesulfenyl chloride is a gas or a low-boiling point liquid, making it an ideal candidate for use in continuous-flow reactors. tcichemicals.com

Flow Chemistry: Performing reactions with hazardous or gaseous reagents in flow systems offers numerous advantages over traditional batch processing. nih.gov These include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and enhanced safety due to the small reaction volumes at any given moment. thalesnano.com For trifluoromethylthiolation, a flow setup would allow for the safe on-demand generation and immediate use of CF3SCl, minimizing operator exposure and preventing decomposition. This approach also facilitates scalability; to produce more material, the reaction is simply run for a longer duration rather than requiring larger, potentially more hazardous, batch reactors. nih.gov

Automation: Automated synthesis platforms can dramatically accelerate the optimization of reaction conditions. researchgate.net By systematically varying catalysts, solvents, temperatures, and reagent ratios in a high-throughput manner, optimal conditions for a specific trifluoromethylthiolation reaction can be identified far more rapidly than with manual experimentation. Automated platforms can be integrated with flow reactors to create powerful systems for both discovery and production, enabling the rapid synthesis of libraries of new trifluoromethylthiolated compounds for screening in drug and materials discovery programs. researchgate.net

Potential in Materials Science: Incorporation into Advanced Functional Materials

While much of the focus on trifluoromethanesulfenyl chloride has been in pharmaceuticals and agrochemicals, its potential in materials science is a significant and growing area of interest. The unique properties conferred by the trifluoromethylthio (–SCF3) group—such as high lipophilicity, metabolic stability, and strong electron-withdrawing character—are also highly desirable for creating advanced functional materials. wechemglobal.com

Derivatives of related compounds like trifluoromethanesulfonyl chloride are already used to create specialty chemicals and materials, including polymers and advanced coatings that require high thermal and chemical resistance. By analogy, the incorporation of the –SCF3 moiety via reactions with CF3SCl is being explored to create novel materials. For example, the –SCF3 group can be introduced into polymer backbones or as side-chain functionalities to modify the properties of the bulk material. Potential applications include:

Advanced Polymers: Creating fluorinated polymers with enhanced chemical inertness, thermal stability, and specific hydrophobic or oleophobic properties for use in demanding environments.

Functional Coatings: Developing highly water-repellent (superhydrophobic) or oil-repellent (oleophobic) surfaces.

Electronic Materials: Modifying the electronic properties of organic semiconductors or other functional materials, as the strongly electron-withdrawing –SCF3 group can significantly influence molecular orbital energy levels.

The development of new functionalities, such as the trifluoromethylthio-α,α-difluoroketone group (–COCF2SCF3), opens further avenues for creating materials with unique reactivity and properties. acs.org As synthetic methods become more robust and scalable, the deliberate incorporation of the trifluoromethylthio group is expected to become a key strategy in the rational design of next-generation functional materials.

Q & A

Basic Question: What are the recommended methods for synthesizing and purifying trifluoromethanesulfonyl chloride, and how can purity be validated?

Trifluoromethanesulfonyl chloride is synthesized via the reaction of dimethyl sulfoxide (DMSO) with oxalyl chloride [(COCl)₂], generating methanesulfenyl chloride intermediates . Purification typically involves fractional distillation under reduced pressure due to its low boiling point (29–32°C) , though conflicting reports cite higher boiling ranges (305–306°C), necessitating validation using authoritative databases like NIST Chemistry WebBook . Purity can be confirmed via gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy, with characteristic NMR peaks near 50–55 ppm for the trifluoromethyl group .

Advanced Question: How do mechanistic studies explain the role of trifluoromethanesulfonyl chloride in alkoxysulfenylation reactions?

In alkoxysulfenylation, trifluoromethanesulfonyl chloride reacts with alkenes to form thiiranium ion intermediates, which undergo nucleophilic attack by alcohols or water. For example, in the sulfenyletherification of unsaturated alcohols, the thiiranium ion (A) is oxidized to a carbocation (D), followed by intramolecular cyclization to yield cyclic ethers or acetals (Scheme 19b, ). Steric hindrance in cis-3-alkenols prevents cyclization, leading to seven-membered acetals instead. Mechanistic insights are validated using radical trapping experiments and kinetic isotope effects .

Basic Question: What safety protocols are critical when handling trifluoromethanesulfonyl chloride?

Due to its reactivity and toxicity, handling requires:

- PPE : Gas masks (JIS T 8152), chemical-resistant gloves (JIS T 8116), and safety goggles (JIS T 8147) .

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Decomposition Mitigation : Store anhydrously, as it decomposes in water to release hazardous gases (e.g., HCl, SO₂) .

Advanced Question: How can researchers resolve contradictions in reported physical properties, such as boiling points?

Discrepancies in boiling points (e.g., 29–32°C vs. 305–306°C ) may arise from impurities or measurement conditions. Researchers should:

Cross-reference with peer-reviewed databases (e.g., NIST ).

Perform differential scanning calorimetry (DSC) to determine phase transitions.

Validate via replicate experiments under controlled atmospheric pressure .

Basic Question: Which analytical techniques are most effective for characterizing trifluoromethanesulfonyl chloride?

- FTIR : Strong S=O stretches near 1360–1390 cm⁻¹ and C-F stretches at 1100–1200 cm⁻¹ .

- NMR : NMR shows the trifluoromethyl carbon at ~120 ppm (quartet, = 280–300 Hz) .

- Mass Spectrometry : High-resolution MS confirms the molecular ion peak at m/z 168.523 (CClF₃O₂S) .

Advanced Question: What strategies optimize sulfenyletherification reactions using trifluoromethanesulfonyl chloride?

Optimization involves:

- Catalyst Screening : NaI (20 mol%) enhances reaction efficiency by stabilizing intermediates .

- Solvent Selection : Polar aprotic solvents (e.g., MeCN) improve solubility and reaction rates.

- Temperature Control : Reactions at 100°C achieve >90% yield in 3 hours, but lower temperatures may reduce side reactions .

Basic Question: How should trifluoromethanesulfonyl chloride be stored to maintain stability?

Store in airtight, amber glass containers under inert gas (N₂ or Ar) at –20°C. Avoid exposure to moisture or bases, which accelerate decomposition into SO₂ and HCl .

Advanced Question: What are the challenges in synthesizing sterically hindered derivatives, and how are they addressed?

Steric hindrance in cis-3-alkenols prevents cyclization into five-membered ethers, favoring seven-membered acetals (Scheme 19a, ). Solutions include:

- Substrate Modification : Use trans-alkenols to reduce steric clash.

- Lewis Acid Additives : BF₃·Et₂O can stabilize carbocation intermediates, redirecting reaction pathways .

Basic Question: How does trifluoromethanesulfonyl chloride compare to trichloro derivatives in reactivity?

Trifluoromethanesulfonyl chloride (CClF₃O₂S) exhibits higher electrophilicity than trichloro derivatives (e.g., perchloromethylmercaptan, CCl₃SCl) due to the electron-withdrawing trifluoromethyl group, enhancing its utility in nucleophilic substitutions .

Advanced Question: What computational methods predict the reactivity of trifluoromethanesulfonyl chloride in novel reactions?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and intermediate stability. For example, simulations of thiiranium ion formation align with experimental observations of regioselectivity in alkene additions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products